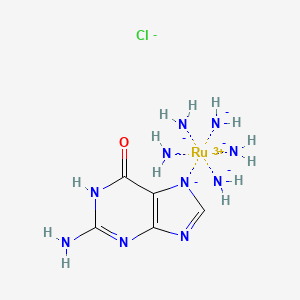
Ruthenium(3+),(2-amino-1,7-dihydro-6H-purin-6-one-N7)pentaammine-,trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ruthenium(3+),(2-amino-1,7-dihydro-6H-purin-6-one-N7)pentaammine-,trichloride is a coordination compound that features a ruthenium ion in the +3 oxidation state This compound is notable for its complex structure, which includes a purine derivative, specifically 2-amino-1,7-dihydro-6H-purin-6-one, coordinated to the ruthenium center
Preparation Methods
The synthesis of Ruthenium(3+),(2-amino-1,7-dihydro-6H-purin-6-one-N7)pentaammine-,trichloride typically involves the reaction of ruthenium trichloride with 2-amino-1,7-dihydro-6H-purin-6-one in the presence of ammonia. The reaction conditions often require careful control of temperature and pH to ensure the correct coordination of the ligands to the ruthenium center. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
Chemical Reactions Analysis
Ruthenium(3+),(2-amino-1,7-dihydro-6H-purin-6-one-N7)pentaammine-,trichloride can undergo various chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states, often using reducing agents such as hydrogen or hydrazine.
Substitution: Ligands coordinated to the ruthenium center can be substituted with other ligands, depending on the reaction conditions and the nature of the incoming ligand.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ruthenium(3+),(2-amino-1,7-dihydro-6H-purin-6-one-N7)pentaammine-,trichloride has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential interactions with biological molecules, such as DNA and proteins.
Medicine: Research is ongoing into its potential use as an anticancer agent, due to its ability to interact with and modify biological macromolecules.
Industry: It may be used in the development of new materials with specific properties, such as enhanced catalytic activity or unique electronic characteristics.
Mechanism of Action
The mechanism by which Ruthenium(3+),(2-amino-1,7-dihydro-6H-purin-6-one-N7)pentaammine-,trichloride exerts its effects involves the coordination of the ruthenium center to various molecular targets. In biological systems, this can include binding to DNA or proteins, leading to changes in their structure and function. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to Ruthenium(3+),(2-amino-1,7-dihydro-6H-purin-6-one-N7)pentaammine-,trichloride include other ruthenium coordination complexes with different ligands. These compounds can vary in their chemical properties and applications, depending on the nature of the ligands and the oxidation state of the ruthenium center. Some examples of similar compounds include:
- Ruthenium(3+),(2-amino-1,7-dihydro-6H-purin-6-one-N7)pentaammine-,dichloride
- Ruthenium(3+),(2-amino-1,7-dihydro-6H-purin-6-one-N7)pentaammine-,tetrachloride
The uniqueness of this compound lies in its specific ligand coordination and the resulting chemical and biological properties.
Properties
Molecular Formula |
C5H14ClN10ORu-4 |
|---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
2-amino-1H-purin-7-id-6-one;azanide;ruthenium(3+);chloride |
InChI |
InChI=1S/C5H5N5O.ClH.5H2N.Ru/c6-5-9-3-2(4(11)10-5)7-1-8-3;;;;;;;/h1H,(H4,6,7,8,9,10,11);1H;5*1H2;/q;;5*-1;+3/p-2 |
InChI Key |
IXOJCBBVICJRHE-UHFFFAOYSA-L |
Canonical SMILES |
C1=NC2=C([N-]1)C(=O)NC(=N2)N.[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].[Ru+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15248851.png)
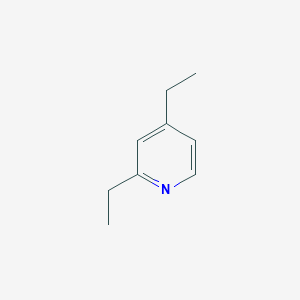
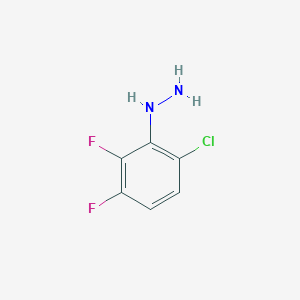

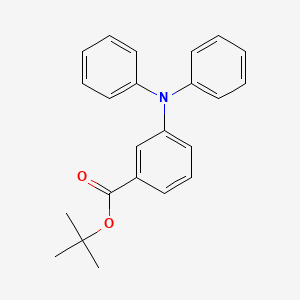
![(8S)-10-benzyl-12-oxa-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-1-carboxylic acid](/img/structure/B15248873.png)
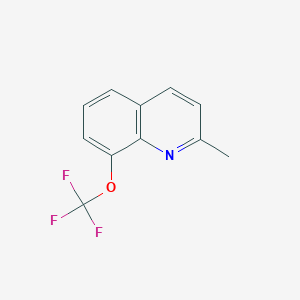

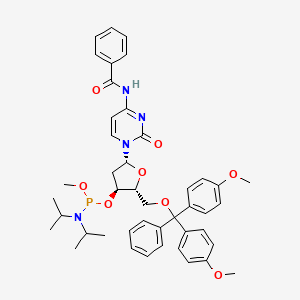
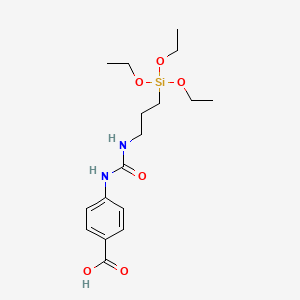
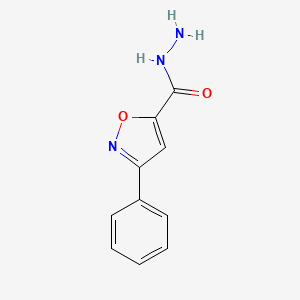
![7-Bromo-4-chloroimidazo[1,5-a]quinoxaline](/img/structure/B15248902.png)
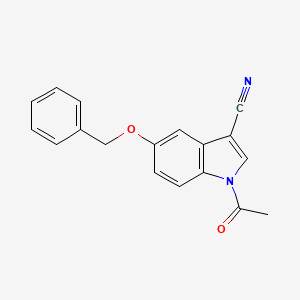
![[1,1'-Bithieno[3,4-c]thiophene]-4,4',6,6'-tetraone](/img/structure/B15248919.png)
